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2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride
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Overview
Description
2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride typically involves the reaction of pyrimidine-2-thiol with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylsulfanyl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yldisulfanyl)ethan-1-amine: Contains a disulfide bond instead of a sulfanyl group.
Uniqueness
2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is unique due to its specific combination of a pyrimidine ring and a sulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 2-(Pyrimidin-2-ylsulfanyl)ethan-1-aminedihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula: C7H10Cl2N2S
- Molecular Weight: 221.14 g/mol
- IUPAC Name: this compound
Properties Table
Property | Value |
---|---|
Molecular Formula | C7H10Cl2N2S |
Molecular Weight | 221.14 g/mol |
Melting Point | Not available |
Solubility | Soluble in water |
The biological activity of This compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound may act as an electrophile, modifying nucleophilic sites on target biomolecules, which can lead to alterations in their function and activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies revealed that it inhibited the proliferation of cancer cell lines such as HeLa and HL-60, with IC50 values of 15.14 µM and 6.8 µM, respectively. These findings indicate its potential as a lead compound in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of This compound against multi-drug resistant strains. The results showed that the compound effectively inhibited growth in resistant strains, highlighting its potential as an alternative treatment option.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of this compound on human leukemia cells. The study concluded that it induced apoptosis in HL-60 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Summary of Key Findings
- Antimicrobial Activity : Effective against various bacterial strains with MIC values indicating significant potency.
- Antitumor Activity : Demonstrated inhibition of cancer cell proliferation in vitro with promising IC50 values.
- Mechanistic Insights : Potential interactions with nucleophilic sites on proteins leading to functional modifications.
Properties
Molecular Formula |
C6H11Cl2N3S |
---|---|
Molecular Weight |
228.14 g/mol |
IUPAC Name |
2-pyrimidin-2-ylsulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3S.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2;2*1H |
InChI Key |
FJZPHKYLAYIRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCCN.Cl.Cl |
Origin of Product |
United States |
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